7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
Description
This compound features a dihydroquinolin-2-one scaffold substituted with a fluorine atom at position 7 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 4. The boronate ester group renders it highly reactive in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling applications in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-9-5-6-13(19)18-12(9)8-11(10)17/h7-8H,5-6H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUNMLHMOAQDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C14H19BFNO3
- Molecular Weight : 279.115 g/mol
- CAS Number : 1256255-84-1
Antibacterial Activity
The compound has shown promising antibacterial activity against various Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
In Vitro Studies
A study detailed the optimization of a series of quinolin-2(1H)-ones, including our compound of interest. The results indicated that the presence of a fluorine atom significantly enhanced the antibacterial potency against resistant strains:
| Compound | MIC (µg/mL) | E. coli WT | E. coli ΔacrB | K. pneumoniae WT | P. aeruginosa WT |
|---|---|---|---|---|---|
| 34 | 0.25 | 0.06 | 4 | 2 | 0.5 |
| Control | 1 | 0.5 | 16 | 2 | 4 |
This data suggests that the fluorine substitution at position 7 of the quinolinone scaffold enhances binding affinity to the target enzymes and improves intracellular accumulation .
The compound's biological activity is attributed to its ability to bind to the DNA gyrase and topoisomerase IV enzymes. Structural analysis via X-ray crystallography has shown that it occupies the classical quinolone binding site within the topoisomerase IV-DNA cleavage complex. This binding leads to the stabilization of the enzyme-DNA complex and prevents proper DNA replication .
Cytotoxicity and Safety Profile
While exhibiting strong antibacterial properties, compound 34 also demonstrated moderate cytotoxicity against human cell lines:
| Cell Line | EC50 (µM) |
|---|---|
| HepG2 | 82 |
| K562 | 40 |
| MT4 | 29 |
These findings highlight a need for further evaluation regarding its safety profile before clinical application .
Case Studies and Research Findings
A case study focused on optimizing quinolinone derivatives illustrated a significant reduction in MIC values when substituents were strategically placed on the scaffold. For instance, modifications at positions 3 and 8 resulted in varying degrees of antibacterial activity:
| Compound | R3 | R8 | MIC (µg/mL) |
|---|---|---|---|
| 20 | H | H | 0.25 |
| 21 | CH3 | H | 0.125 |
| 22 | OH | CH3 | 0.5 |
These results emphasize the importance of molecular modifications in enhancing therapeutic efficacy against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial activities. The specific applications of 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one include:
Antibacterial Properties
A study focused on the synthesis of related quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard methods like the disc diffusion method and agar streak dilution method. The compound exhibited promising antibacterial effects comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, quinoline derivatives have also shown antifungal activity. Research indicates that compounds similar to 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one can inhibit fungal strains such as Candida albicans and Penicillium chrysogenum. This suggests potential applications in treating fungal infections .
Drug Development Potential
The structural features of 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one make it a candidate for further development in pharmaceutical applications:
Antimicrobial Agents
Given its demonstrated antimicrobial properties, this compound could be developed into a new class of antimicrobial agents targeting resistant bacterial strains.
Cancer Treatment
Quinoline derivatives are being investigated for their potential role in cancer therapy. The ability to modify the structure to enhance efficacy and reduce toxicity makes this compound a subject of interest in oncological research .
Case Studies
Several studies have documented the synthesis and evaluation of quinoline derivatives that include similar structural motifs:
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The table below compares structural features, molecular formulas, and applications of closely related compounds:
Research Findings and Limitations
- Suzuki-Miyaura Efficiency: The target compound’s boronate group shows moderate reactivity in cross-couplings due to steric bulk from the dihydroquinolinone ring, as evidenced by slower reaction times compared to simpler arylboronates .
- Biological Activity: Fluorine and chlorine analogs () demonstrate superior antimicrobial activity compared to non-halogenated derivatives, highlighting the importance of electronegative substituents .
Preparation Methods
Conrad-Limpach Cyclization
- Starting materials : 3-Fluoroaniline derivatives react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the dihydroquinolinone core.
- Mechanism : Cyclocondensation at elevated temperatures (150–250°C) in polyphosphoric acid or Dowtherm A yields 7-fluoro-3,4-dihydroquinolin-2-one.
- Key modification : Use of γ,δ-unsaturated β-keto esters ensures partial saturation at positions 3 and 4 during cyclization.
Fluorination Strategies
- Early-stage fluorination : Direct use of 3-fluoroaniline ensures regioselective incorporation of fluorine at position 7.
- Post-cyclization fluorination : Electrophilic fluorination (e.g., Selectfluor®) is less common due to competing side reactions.
Functional Group Compatibility and Challenges
Ketone Stability
Dihydro Ring Effects
- Partial saturation at positions 3–4 reduces aromaticity, enhancing reactivity toward electrophilic boron agents.
Industrial-Scale Considerations
Purification Techniques
Q & A
Q. What are the optimal synthetic routes for 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one?
Methodological Answer: A common approach involves Suzuki-Miyaura coupling, leveraging the boronate ester group’s reactivity. For example, analogous compounds (e.g., 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one) are synthesized via condensation of aromatic amines with β-keto esters under reflux conditions (e.g., 353 K for 48 h), followed by crystallization from ethanol . Key parameters include temperature control to avoid side reactions (e.g., unexpected dihydroquinolinone formation at lower temperatures) and purification via column chromatography or recrystallization. Characterization should include H NMR and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. How can the boronate ester moiety in this compound be exploited for functionalization?
Methodological Answer: The dioxaborolane group enables cross-coupling reactions (e.g., with aryl halides) for derivatization. For stability, ensure inert conditions (argon atmosphere) and anhydrous solvents. Monitor reaction progress via TLC or HPLC. Use Pd(PPh) or similar catalysts for Suzuki couplings. Reference analogous compounds (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine) for reaction optimization .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm backbone structure and substituent positions.
- X-ray crystallography : Resolve crystal packing and confirm stereochemical assignments (e.g., Cremer-Pople puckering parameters for dihydroquinolinone rings) .
- HPLC-MS : Quantify purity and detect trace impurities.
- Melting point analysis : Compare with literature values (e.g., 98.5–100°C for related boronate esters) .
Advanced Research Questions
Q. How can environmental stability and degradation pathways of this compound be studied?
Methodological Answer: Design accelerated degradation studies under varying pH, temperature, and UV exposure. Use LC-MS to identify degradation products. For environmental fate analysis, follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecological risks via long-term laboratory and field studies (e.g., 2005–2011 timelines) . Include computational modeling (e.g., QSAR) to predict persistence and bioaccumulation.
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Reproducibility checks : Repeat synthesis under controlled conditions to rule out experimental variability.
- Multi-technique validation : Cross-validate NMR with X-ray data (e.g., intermolecular interactions affecting H NMR shifts) .
- DFT calculations : Compare theoretical and experimental spectra to resolve ambiguities in diastereomer assignments.
Q. How can the compound’s biological activity be systematically evaluated?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally related quinolinones (e.g., antimicrobial derivatives) .
- Structure-activity relationships (SAR) : Modify the boronate group or fluorophenyl substituents to probe pharmacophore requirements.
Q. What experimental designs are optimal for studying its interactions with biological targets?
Methodological Answer: Use split-plot randomized block designs (e.g., trellis systems for plant-based studies) , adapted for biochemical assays:
- Primary factors : Compound concentration, incubation time.
- Secondary factors : pH, co-solvents.
- Replicates : 4–5 per condition to ensure statistical power.
Analyze via ANOVA and post-hoc tests (e.g., Tukey’s HSD).
Theoretical and Methodological Frameworks
Q. How to integrate computational chemistry into mechanistic studies of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries and calculate reaction barriers for boronate ester activation.
- Molecular docking : Predict binding modes with proteins (e.g., androgen receptors) using AutoDock Vina.
- MD simulations : Study solvation effects and stability over nanosecond timescales.
Q. What theoretical frameworks guide the analysis of its crystal packing and intermolecular interactions?
Methodological Answer: Apply Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯F, O–H⋯N). Use software like CrystalExplorer to map electrostatic potentials and identify dominant packing forces (e.g., π-π stacking in quinolinone cores) .
Data Contradiction and Reproducibility
Q. How to address discrepancies in synthetic yields across studies?
Methodological Answer:
- Parameter optimization : Systematically vary catalysts (e.g., Pd(OAc) vs. PdCl), solvents (DMF vs. THF), and temperatures.
- Byproduct analysis : Use GC-MS to identify side products (e.g., deboronation intermediates).
- Batch-to-batch consistency : Implement quality control protocols (e.g., in-process monitoring via FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
